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s-Butyl 2-methylbutanethioate

Volatility Release Kinetics Thioester

s-Butyl 2-methylbutanethioate (CAS 88525-36-4), also known as S-butyl 2-methylbutanethioate, is a fatty acyl thioester belonging to the 2-methylbutanethioic acid S-alkyl ester class. With a molecular formula of C9H18OS and a molecular weight of 174.30 g/mol, this compound is primarily utilized in flavor and fragrance applications for its sulfur-containing organoleptic properties.

Molecular Formula C9H18OS
Molecular Weight 174.31 g/mol
CAS No. 88525-36-4
Cat. No. B14378607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Names-Butyl 2-methylbutanethioate
CAS88525-36-4
Molecular FormulaC9H18OS
Molecular Weight174.31 g/mol
Structural Identifiers
SMILESCCCCSC(=O)C(C)CC
InChIInChI=1S/C9H18OS/c1-4-6-7-11-9(10)8(3)5-2/h8H,4-7H2,1-3H3
InChIKeyHDPMBIQINHAMLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





s-Butyl 2-methylbutanethioate (CAS 88525-36-4) for Flavor & Fragrance R&D: A Procurement-Focused Technical Introduction


s-Butyl 2-methylbutanethioate (CAS 88525-36-4), also known as S-butyl 2-methylbutanethioate, is a fatty acyl thioester belonging to the 2-methylbutanethioic acid S-alkyl ester class. With a molecular formula of C9H18OS and a molecular weight of 174.30 g/mol, this compound is primarily utilized in flavor and fragrance applications for its sulfur-containing organoleptic properties . The thioester functional group (R–C(=O)–S–R') distinguishes this molecule from analogous oxygen esters, conferring unique reactivity and odor characteristics essential for advanced flavor formulation [1].

Why s-Butyl 2-methylbutanethioate Cannot Be Substituted by Common Thioester Analogs in Flavor Formulations


Within the 2-methylbutanethioate family, simply substituting the S-alkyl chain (e.g., methyl, ethyl, propyl) results in divergent physicochemical and sensory profiles, which precludes generic interchange. s-Butyl 2-methylbutanethioate exhibits a distinct logP and boiling point relative to its shorter-chain analogs, directly influencing its release kinetics, lipophilicity, and overall olfactory impact in a given food or fragrance matrix . The structural variance in the alkyl chain alters the molecule's interaction with olfactory receptors, leading to qualitatively different aroma descriptors and quantitatively different perceived intensities, making it a non-fungible ingredient for precise flavor engineering [1].

Quantitative Differentiation of s-Butyl 2-methylbutanethioate (CAS 88525-36-4) Versus Key Analogs for R&D Selection


Volatility and Release Kinetics: Boiling Point Comparison with S-Methyl 2-methylbutanethioate

s-Butyl 2-methylbutanethioate demonstrates significantly lower volatility compared to its most common analog, S-methyl 2-methylbutanethioate (CAS 42075-45-6). The predicted boiling point of s-Butyl 2-methylbutanethioate is 223.0±9.0 °C at 760 mmHg, whereas S-methyl 2-methylbutanethioate boils at a considerably lower range of 153-158 °C . This 65-70 °C difference in boiling point directly translates to a lower vapor pressure for the s-butyl derivative, which affects its temporal release profile from finished goods and its perceived longevity in headspace analysis.

Volatility Release Kinetics Thioester Flavor Formulation

Lipophilicity and Partitioning Behavior: LogP Comparison with S-Methyl 2-methylbutanethioate

s-Butyl 2-methylbutanethioate has a significantly higher calculated logP (octanol-water partition coefficient) of 3.73, compared to a logP of 2.14 for the S-methyl analog, S-methyl 2-methylbutanethioate . This higher logP value indicates that the target compound is substantially more lipophilic, with a calculated 361-fold higher bioconcentration factor (BCF) and nearly 4-fold higher predicted LogD at physiological pH.

Lipophilicity LogP Matrix Partitioning Flavor Delivery

Sensory Profile Differentiation: Odor Quality Shift from S-Methyl to S-Butyl Homologs

The sensory profile of s-Butyl 2-methylbutanethioate is qualitatively distinct from the S-methyl analog. While S-methyl 2-methylbutanethioate is described as having a "sulfury sweet cabbage tropical brussel sprouts fruity" character, s-butyl 2-methylbutanethioate is characterized by a "high spicy aroma" . This shift from fruity/sulfurous to spicy indicates a different binding mode to olfactory receptors due to the extended alkyl chain, providing a distinct flavor note for complex formulations.

Odor Quality Sensory Analysis Thioester Flavor Chemistry

Stereochemical Complexity and Its Impact on Flavor: Isomeric Distinction from S-sec-Butyl 2-methylbutanethioate

s-Butyl 2-methylbutanethioate (CAS 88525-36-4) is a distinct chemical entity from its constitutional isomer, S-sec-butyl 2-methylbutanethioate (CAS 34322-08-2). The target compound has 6 freely rotating bonds and a molar refractivity of 51.7±0.3 cm³, whereas the sec-butyl isomer is known to exist as optically active (R) and (S) forms that are explicitly claimed in patents for their superior "passion fruit" flavor [1]. The n-butyl chain in the target compound provides a different spatial orientation compared to the branched sec-butyl group, leading to a different set of sensory properties not covered by the existing patented optically active compositions.

Stereochemistry Optical Activity Flavor Perception Isomer Differentiation

Best-Fit Industrial and Research Application Scenarios for s-Butyl 2-methylbutanethioate (CAS 88525-36-4)


Flavor Formulation for High-Fat, Long-Shelf-Life Products

Given its higher logP of 3.73, s-Butyl 2-methylbutanethioate is predicted to partition favorably into lipid matrices . This makes it a superior choice for flavoring high-fat products such as processed meats, cheese analogs, chocolate confectionery, and frying oils, where its retention and release can be more effectively controlled compared to its more polar S-methyl analog. Its higher boiling point further suggests improved stability and sustained aroma release during thermal processing.

Savory and Spice Blends for Processed Foods

The "high spicy aroma" of s-Butyl 2-methylbutanethioate differentiates it from the fruity/cabbage notes of its methyl counterpart, positioning it for use in savory applications . It can be utilized as a key component in spice blends for snack seasonings, bouillon cubes, and ready-made sauces to impart a complex, warm, and spicy character that enhances the overall flavor profile without relying on heat-labile spice extracts.

Fundamental Research on Thioester Structure-Odor Relationships

The compound serves as a critical probe molecule in sensory and flavor chemistry research. Its distinct physicochemical properties (boiling point, logP, molar refractivity) and sensory profile compared to its methyl and sec-butyl analogs provide valuable data for quantitative structure-activity relationship (QSAR) modeling of odor perception and for understanding the impact of alkyl chain length and branching on human olfactory receptor activation [1].

Development of Slow-Release Fragrance Systems

In the fragrance industry, the higher boiling point (223.0±9.0 °C) and calculated vapor pressure of s-Butyl 2-methylbutanethioate make it a candidate for designing fragrance delivery systems requiring a less volatile, longer-lasting spicy note . It is suitable for applications in functional perfumery, such as laundry care and household cleaners, where a prolonged, background aroma is desirable.

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